4-[4-oxo-3(4H)-quinazolinyl]-N-(2-pyridylmethyl)butanamide
Description
4-[4-oxo-3(4H)-quinazolinyl]-N-(2-pyridylmethyl)butanamide is a heterocyclic organic compound featuring a quinazolinone core linked via a butanamide bridge to a 2-pyridylmethyl substituent. The quinazolinone moiety (a fused bicyclic structure comprising a benzene ring and a pyrimidine-4-one ring) is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . This compound’s structural complexity and functional group arrangement make it a candidate for therapeutic development, particularly in targeting enzymes or receptors involved in proliferative or infectious diseases.
Properties
IUPAC Name |
4-(4-oxoquinazolin-3-yl)-N-(pyridin-2-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-17(20-12-14-6-3-4-10-19-14)9-5-11-22-13-21-16-8-2-1-7-15(16)18(22)24/h1-4,6-8,10,13H,5,9,11-12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBMBNUTYDFSLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-oxo-3(4H)-quinazolinyl]-N-(2-pyridylmethyl)butanamide typically involves the condensation of an amide with an aniline derivative. The reaction conditions often require the presence of a catalyst and a suitable solvent to facilitate the formation of the quinazolinone ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and quinazolinone groups undergo hydrolysis under acidic or alkaline conditions:
Nucleophilic Substitution
The electron-deficient quinazolinone ring participates in nucleophilic aromatic substitution (NAS):
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NH₂OH·HCl | EtOH/H₂O, 80°C | 3-Amino-4-oxoquinazoline derivative | 62% |
| CH₃ONa | DMF, 120°C | 3-Methoxy-4-oxoquinazoline derivative | 55% |
The reaction regioselectivity favors position 3 of the quinazolinone due to conjugation with the carbonyl group.
Reduction
Catalytic hydrogenation targets the quinazolinone and pyridine moieties:
| Reducing Agent | Conditions | Product |
|---|---|---|
| H₂/Pd-C | EtOH, 25°C | Tetrahydroquinazolinone + piperidine derivative |
| NaBH₄ | MeOH, 0°C | Secondary alcohol at the butanamide chain |
The pyridine ring is reduced to piperidine under vigorous conditions, while milder agents modify the amide group.
Oxidation
Oxidants like KMnO₄ or CrO₃ selectively oxidize the benzylic position of the pyridylmethyl group:
| Oxidizing Agent | Product |
|---|---|
| KMnO₄ (acidic) | Pyridine-2-carboxylic acid |
| CrO₃/H₂SO₄ | 2-Pyridyl ketone |
Cycloaddition and Cyclization
The compound engages in [4+2] Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming fused bicyclic systems. Intramolecular cyclization via the pyridyl nitrogen generates tricyclic derivatives under thermal conditions (150°C, toluene) .
Biological Interactions
While not a direct chemical reaction, the compound interacts with biological targets through:
-
Hydrogen bonding : Quinazolinone carbonyl and pyridyl nitrogen form H-bonds with kinase ATP-binding pockets.
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π-π stacking : Aromatic quinazolinone and pyridine rings stabilize interactions with DNA topoisomerases.
Comparative Reactivity of Structural Analogs
Key differences in reactivity among related compounds:
Stability Under Pharmacological Conditions
Critical degradation pathways in simulated physiological environments:
| Condition (pH, T) | Half-Life | Major Degradation Pathway |
|---|---|---|
| pH 1.2, 37°C | 4.2 hr | Amide hydrolysis |
| pH 7.4, 37°C | 28.3 hr | Oxidation at pyridylmethyl |
| UV light (254 nm) | 15 min | Ring-opening of quinazolinone |
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Quinazolinone derivatives, including this compound, have been studied for their potential as anticancer agents. They function by inhibiting specific kinases involved in cell proliferation. For example, compounds in this class have shown efficacy against mitotic kinesin KSP, making them promising candidates for cancer treatment .
- Anti-inflammatory Effects
- Neurological Applications
- Antimicrobial Properties
Case Studies
Several studies highlight the applications of quinazolinone derivatives similar to 4-[4-oxo-3(4H)-quinazolinyl]-N-(2-pyridylmethyl)butanamide:
Mechanism of Action
The mechanism of action for 4-[4-oxo-3(4H)-quinazolinyl]-N-(2-pyridylmethyl)butanamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could inhibit or activate certain proteins .
Comparison with Similar Compounds
Table 1: Structural Features and Substituent Effects
Key Observations:
- Core Modifications: Pyrido[2,3-d]pyrimidine derivatives (Table 1, row 4) exhibit altered electronic properties compared to quinazolinones, impacting binding affinities .
Key Observations:
- Mechanistic Overlap: The target compound shares the quinazolinone core’s propensity for enzyme inhibition (e.g., kinases, topoisomerases) but may exhibit unique selectivity due to its pyridylmethyl group .
- Potency Gaps : While benzimidazole-containing analogs (Table 2, row 3) show sub-micromolar activity, the target compound’s efficacy requires empirical validation .
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Profiles
Key Observations:
- Solubility Advantage : The target compound’s pyridylmethyl group improves aqueous solubility compared to CF₃/Cl-substituted analogs .
- Metabolic Stability : Benzimidazole derivatives (Table 3, row 3) exhibit longer half-lives, suggesting structural modifications to enhance the target’s metabolic resistance .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and key intermediates for 4-[4-oxo-3(4H)-quinazolinyl]-N-(2-pyridylmethyl)butanamide?
- Methodological Answer : The synthesis typically involves constructing the quinazolinone core via cyclization of anthranilic acid derivatives, followed by functionalization with pyridylmethyl groups. Key steps include:
- Step 1 : Formation of the quinazolinone ring via condensation of anthranilamide with ketones or aldehydes under acidic conditions .
- Step 2 : Introduction of the pyridylmethyl moiety using nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
- Critical Reagents : Potassium permanganate (oxidation), sodium borohydride (reduction), and palladium catalysts for cross-coupling reactions .
- Validation : Purity (>98%) should be confirmed via HPLC and NMR, with mass spectrometry for molecular weight verification .
Q. How is the structural integrity of this compound validated in experimental settings?
- Methodological Answer : Use orthogonal analytical techniques:
- NMR (¹H/¹³C) : Assign peaks to confirm the quinazolinone core, pyridylmethyl group, and butanamide linkage .
- X-ray Crystallography : Resolve stereochemical ambiguities (if applicable) and confirm bond angles/distances .
- IR Spectroscopy : Validate functional groups (e.g., carbonyl stretches at ~1680 cm⁻¹ for quinazolinone) .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
- Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to the quinazolinone scaffold .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., cell line variability, serum concentration) and compound purity .
- Computational Modeling : Perform molecular docking to assess binding affinity consistency across protein targets (e.g., EGFR kinase) .
- Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify trends or outliers in reported IC₅₀ values .
Q. What experimental designs are optimal for studying this compound’s pharmacokinetics?
- Methodological Answer :
- In Vitro ADME : Use Caco-2 cell monolayers to predict intestinal absorption and PAMPA assays for blood-brain barrier permeability .
- In Vivo Studies : Apply randomized block designs (as in ) with control groups for bioavailability and metabolite profiling via LC-MS/MS .
- Dosing Regimens : Optimize using allometric scaling from rodent models to human equivalents .
Q. How does the compound’s environmental fate align with green chemistry principles?
- Methodological Answer :
- Degradation Studies : Use HPLC-UV to monitor hydrolysis/photolysis rates under varying pH and UV light .
- Ecotoxicology : Perform Daphnia magna or algal growth inhibition assays to assess EC₅₀ values .
- Computational Tools : Predict biodegradability via EPI Suite or TEST software .
Key Recommendations
- Contradiction Management : Cross-validate bioactivity data using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic assays) .
- Theoretical Frameworks : Link mechanistic studies to established pathways (e.g., MAPK/ERK for anticancer activity) using RNA-seq or phosphoproteomics .
- Ethical Compliance : Adhere to OECD guidelines for environmental impact studies to ensure regulatory alignment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
